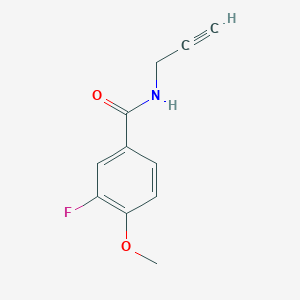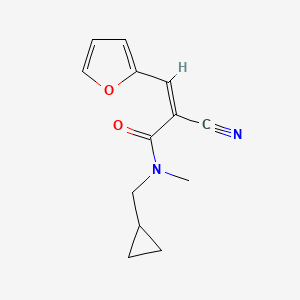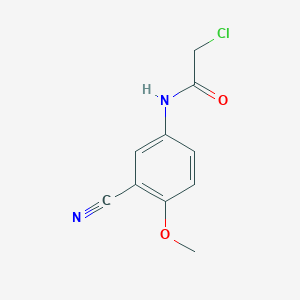
3-fluoro-4-methoxy-N-prop-2-ynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-prop-2-ynylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methoxy-N-prop-2-ynylbenzamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids in the brain. Endocannabinoids act on cannabinoid receptors in the brain, which are involved in various physiological and pathological processes. The exact mechanism by which endocannabinoids exert their effects is not fully understood, but it is believed to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been implicated in various physiological and pathological processes, such as pain, inflammation, anxiety, and depression. Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-fluoro-4-methoxy-N-prop-2-ynylbenzamide in lab experiments is its selectivity for FAAH inhibition. This allows for more targeted and specific effects on endocannabinoid signaling, as opposed to other compounds that may have more widespread effects on the brain. However, one limitation of using this compound is its potential for off-target effects, particularly on other enzymes that may be involved in endocannabinoid metabolism.
Orientations Futures
There are several potential future directions for research on 3-fluoro-4-methoxy-N-prop-2-ynylbenzamide. One area of interest is its potential use in the treatment of pain, particularly chronic pain. Endocannabinoids have been shown to play a role in pain modulation, and inhibition of FAAH may be a promising approach for pain management. Another area of interest is its potential use in the treatment of anxiety and depression. Endocannabinoids have been implicated in the regulation of mood and emotions, and inhibition of FAAH may have antidepressant and anxiolytic effects. Finally, further research is needed to better understand the potential side effects and safety profile of this compound, particularly in humans.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methoxy-N-prop-2-ynylbenzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with propargylamine in the presence of a reducing agent such as iron powder or sodium dithionite. The resulting intermediate is then treated with trifluoroacetic acid and thionyl chloride to obtain the final product.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-prop-2-ynylbenzamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been implicated in various physiological and pathological processes, such as pain, inflammation, anxiety, and depression.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUXWUNKVTZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)

![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)


![N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)
